N-(2-Fluorophenyl)Cinnamamide

Overview

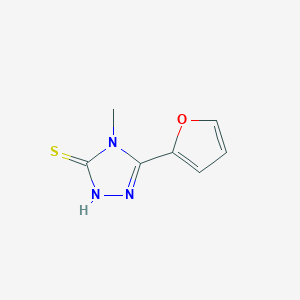

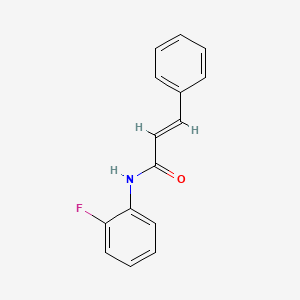

Description

N-(2-Fluorophenyl)cinnamamide is an organic compound with the molecular formula C15H12FNO. It is a derivative of cinnamic acid, where the amide group is substituted with a 2-fluorophenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Mechanism of Action

Target of Action

N-(2-Fluorophenyl)Cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, releasing glucose for absorption in the intestines .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . Molecular docking studies revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down carbohydrates into glucose, thus reducing the levels of glucose absorbed into the bloodstream .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . The inhibition of α-glucosidase slows down carbohydrate digestion, resulting in a slower release and absorption of glucose. This can help regulate blood glucose levels, particularly beneficial for individuals with diabetes .

Pharmacokinetics

These characteristics indicate potential use as lead drug candidates .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of α-glucosidase . This results in a decrease in the rate of carbohydrate digestion and, consequently, a slower release and absorption of glucose into the bloodstream . On a cellular level, this can help maintain more stable blood glucose levels.

Biochemical Analysis

Biochemical Properties

N-(2-Fluorophenyl)Cinnamamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is α-glucosidase. This enzyme is crucial in the breakdown of carbohydrates into glucose, and its inhibition can help manage conditions like diabetes mellitus. This compound has been shown to interact with the active site of α-glucosidase, forming hydrogen bonds with key residues such as histidine and aspartic acid . These interactions result in the inhibition of the enzyme’s activity, thereby reducing glucose production.

Cellular Effects

This compound has been observed to exert various effects on different cell types. In cancer cells, for instance, it has demonstrated antiproliferative properties. This compound can influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR). By inhibiting EGFR, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, it can affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For example, its interaction with α-glucosidase involves the formation of hydrogen bonds with key amino acid residues, leading to enzyme inhibition . In cancer cells, this compound binds to the active site of EGFR, preventing its activation and subsequent signaling. This inhibition disrupts downstream signaling pathways, ultimately leading to reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that this compound can maintain its inhibitory effects on α-glucosidase and EGFR, leading to sustained reductions in glucose production and cancer cell proliferation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-glucosidase activity, leading to reduced blood glucose levels without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. By inhibiting α-glucosidase, the compound reduces the conversion of carbohydrates into glucose, thereby influencing metabolic flux and metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and localization within target cells . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target enzymes and receptors . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in inhibiting α-glucosidase and EGFR.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Fluorophenyl)cinnamamide can be synthesized through the reaction of cinnamoyl chloride with 4-fluoroaniline. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow microreactors. This method allows for better control of reaction parameters, shorter residence times, and higher yields. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamides, providing an eco-friendly and efficient alternative .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial properties against various bacterial strains.

Medicine: It has shown potential anticancer activity by inhibiting the growth of cancer cells.

Industry: Used in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

- N-(4-Chlorophenyl)cinnamamide

- N-(4-Methylphenyl)cinnamamide

- N-(2-Methoxyphenyl)cinnamamide

Uniqueness

N-(2-Fluorophenyl)cinnamamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes, making it a valuable candidate for drug development .

Properties

CAS No. |

25893-50-9 |

|---|---|

Molecular Formula |

C13H20N2O5 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-2-methylpentyl] N-(furan-2-yl)carbamate |

InChI |

InChI=1S/C13H20N2O5/c1-3-6-13(2,8-19-11(14)16)9-20-12(17)15-10-5-4-7-18-10/h4-5,7H,3,6,8-9H2,1-2H3,(H2,14,16)(H,15,17) |

InChI Key |

MCRZDGWCWKQOMX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC1=CC=CO1 |

Key on ui other cas no. |

26050-08-8 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of N-(2-Fluorophenyl)Cinnamamide?

A1: The crystal structure of this compound is notable because it contains two slightly different molecules (A and B) within the same asymmetric unit. [] These two molecules are very similar, with a root-mean-square deviation of only 0.0819 Å when overlaid. [] Both molecules exhibit similar features: the fluorobenzene and phenyl rings are not coplanar, and the amide portion of the molecule is also slightly twisted relative to the fluorobenzene ring. [] This information provides valuable insights into the three-dimensional conformation of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)